Lidoflazine is a synthetic organic compound belonging to the class of piperazine derivatives. [] It is classified as a calcium channel antagonist, specifically inhibiting the influx of calcium ions into cells. [, , , , , , , , , ] Lidoflazine plays a significant role in scientific research, particularly in cardiovascular studies, due to its effects on cardiac and vascular tissues. [, , , , , , , , , , , ]
Lidoflazine is a pharmacological compound primarily classified as a calcium channel blocker. It is known for its role in cardiovascular therapies, particularly in the management of angina pectoris. The compound has garnered attention due to its potential effects on cardiac function and its interactions with various ion channels, notably the human ether-a-go-go-related gene potassium channel, which is associated with cardiac repolarization.
Lidoflazine was first synthesized in the early 1980s and has been the subject of numerous clinical studies and research articles. It is often discussed in the context of its therapeutic efficacy and safety profile in patients with cardiovascular diseases, particularly those experiencing angina or other ischemic conditions.
Lidoflazine belongs to the class of drugs known as calcium channel blockers, which inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells. This mechanism leads to vasodilation and reduced myocardial oxygen demand, making it beneficial for patients with angina.
The synthesis of Lidoflazine involves several chemical reactions that typically start from easily accessible precursors. The most common synthetic route includes:
The detailed synthetic pathway often requires precise control over reaction conditions such as temperature, pH, and solvent choice to optimize yield and minimize side reactions. The use of catalysts may also be employed to facilitate certain transformations.
Lidoflazine's molecular structure can be described by its chemical formula, which includes various functional groups that contribute to its activity as a calcium channel blocker. The structural formula typically features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
Lidoflazine participates in various chemical reactions that can include:
The kinetics and mechanisms of these reactions can be influenced by factors such as solvent polarity and temperature, which are crucial for optimizing synthesis and understanding metabolic pathways.
Lidoflazine exerts its pharmacological effects primarily through the inhibition of calcium influx into cells via voltage-gated calcium channels. This action leads to:
Research indicates that Lidoflazine also interacts with potassium channels, specifically the human ether-a-go-go-related gene potassium channel, which may contribute to its side effects related to cardiac arrhythmias.
Lidoflazine has several scientific uses, particularly in cardiovascular medicine:
Lidoflazine (chemical name: 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide) was synthesized in 1964 by Janssen Pharmaceutica as part of a systematic drug discovery program targeting coronary vasodilators for angina pectoris treatment. The compound emerged from chemical optimization within the diphenylmethylpiperazine class, which included structurally related compounds like cinnarizine and flunarizine [2] [8]. The synthetic pathway involved nucleophilic substitution reactions to assemble the key molecular components: a fluorophenyl-substituted butyl chain linked to a piperazine ring, which was further acylated with a dimethylphenylacetamide moiety [8].
Early pharmacological characterization revealed distinctive physicochemical properties that influenced its biological activity. Lidoflazine exhibited extremely low water solubility (<0.01% at room temperature), contrasting with high solubility in organic solvents like chloroform (>50%). This lipophilicity facilitated membrane penetration and contributed to its long-acting effects. Acidic environments moderately improved solubility, with 0.7% solubility observed in 0.1N hydrochloric acid [8].
Table 1: Physicochemical Properties of Lidoflazine
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₃₀H₃₅F₂N₃O | - |
Molar Mass | 491.627 g·mol⁻¹ | - |
Melting Point | 159–161°C | - |
Water Solubility | <0.01% | Room temperature (20°C) |
Chloroform Solubility | >50% | Room temperature (20°C) |
Solubility in 0.1N HCl | 0.7% | pH 1.9 |
Solubility in 0.1N Lactic Acid | 0.7% | pH 2.9 |
Initial in vivo screening in canine models demonstrated potent, sustained coronary vasodilatory effects. Administered intravenously at 0.25–1 mg/kg, lidoflazine increased coronary blood flow by 50–200% for over 4 hours without significantly affecting systemic blood pressure or heart rate at lower doses [6] [8]. This coronary selectivity distinguished it from non-selective vasodilators like nitroglycerin. Mechanistic studies on isolated guinea pig ileum and rabbit aortic preparations revealed its unique "insurmountable antagonism" – it consistently inhibited contractions induced by diverse agonists (angiotensin, histamine, serotonin) with similar potency (pA₂ ≈7.0), suggesting interference with a common calcium-dependent pathway rather than specific receptor blockade [2] [6]. This observation led to the hypothesis that lidoflazine interfered with calcium translocation, a foundational concept for later calcium channel blocker classification.
The initial classification of lidoflazine as a coronary vasodilator expanded significantly as research uncovered its complex polypharmacology. While early work established its ability to inhibit calcium influx in depolarized arteries [1] [2], subsequent investigations revealed interactions with multiple ion channels and transporters:
Voltage-Operated Calcium Channels (VOCCs): Lidoflazine inhibited calcium-induced contractions in potassium-depolarized rabbit mesenteric arteries with an IC₅₀ in the micromolar range. The antagonism was non-competitive and use-dependent, suggesting preferential binding to activated/open states of L-type calcium channels [2]. This positioned it among the first recognized "calcium antagonists" (later termed calcium channel blockers, CCBs), although its affinity for L-type channels was lower than later dihydropyridines like nifedipine [2].
HERG Potassium Channels: Electrophysiological studies demonstrated lidoflazine's high-affinity blockade of the rapid delayed rectifier potassium channel (IKᵣ), encoded by the hERG gene. It inhibited hERG current (IₕEᵣG) in HEK-293 cells with an IC₅₀ of ~16 nM, making it approximately 13-fold more potent than verapamil at this target [4]. Mutagenesis studies implicated key aromatic residues (Tyr652 and Phe656) within the S6 helix of the channel pore in binding, explaining its association with QT interval prolongation observed clinically [4].
Equilibrative Nucleoside Transporter 1 (ENT1): Lidoflazine potently inhibited adenosine uptake by erythrocytes and vascular endothelial cells via ENT1 [6] [7]. This significantly prolonged the half-life and potentiated the vasodilatory effects of endogenous adenosine and administered ATP in coronary beds. The IC₅₀ for adenosine uptake inhibition was submicromolar, contributing substantially to its coronary efficacy [6].
Table 2: Key Molecular Targets and Affinities of Lidoflazine
Molecular Target | Primary Effect | Affinity (IC₅₀ or Kᵢ) | Functional Consequence |
---|---|---|---|
hERG (Kv11.1) Channel | Blockade | ~16 nM | QT prolongation; Proarrhythmia risk |
ENT1 (SLC29A1) Transporter | Inhibition | Sub-µM range | Potentiation of adenosine/ATP vasodilation |
L-Type Voltage-Operated Ca²⁺ Channel | Blockade (state-dependent) | Low µM range | Vasodilation; Negative inotropy (weaker) |
Sodium Channel (Nav1.3) | Blockade (weak) | Not well characterized | Potential CNS effects [7] |
This multifunctional profile drove exploration beyond angina. Its dual mechanism – reducing calcium overload via VOCC blockade while enhancing cardioprotective adenosine signaling via ENT1 inhibition – made it a candidate for cerebral ischemia and post-cardiac arrest syndrome [3] [5]. Preclinical models of 15-minute cardiac arrest in dogs suggested lidoflazine could ameliorate neurologic deficits, potentially by improving post-ischemic cerebral perfusion and mitigating calcium-mediated neuronal injury [3]. This led to clinical trials in comatose cardiac arrest survivors, although a major randomized study (N=516) ultimately showed no significant improvement in survival or neurological recovery compared to placebo [5]. Despite this clinical setback, lidoflazine remains a historically significant tool compound that helped elucidate the roles of calcium, potassium channels, and adenosine transport in cardiovascular and neurovascular pathophysiology [2] [4] [6]. Its evolution exemplifies how understanding a drug's polypharmacology can reshape therapeutic concepts, even when clinical translation proves challenging.
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 55732-45-1
CAS No.: 1239908-48-5